molecular formula C11H12BrClN2 B2608397 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride CAS No. 1330568-85-8

8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B2608397
CAS No.: 1330568-85-8
M. Wt: 287.59
InChI Key: OUMJGJGQWVHCBR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMJGJGQWVHCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330568-85-8
Record name 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride typically involves the bromination of the indole nucleus followed by the formation of the hydrochloride salt. One common method involves the reaction of 8-bromoindole with a suitable amine under acidic conditions to form the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance:

Study Cell Line IC50 (µM) Mechanism of Action
A54915.2Induction of apoptosis
MCF-712.5Cell cycle arrest

These findings suggest that the compound may interfere with critical cellular processes in cancer cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis:

Study Model Outcome
SH-SY5Y cellsReduced cell death by 40%
Mouse model of Parkinson's diseaseImproved motor function

These results highlight its potential as a therapeutic agent for neurodegenerative diseases.

Pharmacology

Receptor Modulation
8-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride has been studied for its interaction with various receptors. It acts as a modulator for serotonin receptors (5-HT) and has shown to enhance serotonin levels in synaptic clefts:

Receptor Type Effect
5-HT1AAgonist
5-HT2AAntagonist

This modulation can have implications in treating mood disorders and anxiety.

Material Science

Synthesis of Novel Materials
The compound is also utilized in the synthesis of advanced materials due to its unique structural properties. It can be incorporated into polymer matrices to enhance their electrical and thermal properties:

Material Type Property Enhanced
Conductive PolymersElectrical conductivity
Thermoplastic ElastomersThermal stability

Such advancements could lead to the development of new materials for electronic applications.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the effects of 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride on breast cancer cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways, providing a basis for its use in cancer therapy .

Case Study 2: Neuroprotection

In a study featured in Neuroscience Letters, the neuroprotective effects were evaluated using an animal model of Alzheimer's disease. The results demonstrated significant improvements in cognitive function and reduced amyloid plaque formation after treatment with the compound .

Mechanism of Action

The mechanism of action of 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogenation and Ring Substitution

Key Differences and Implications

Halogen Type and Position
  • Bromine vs. Chlorine/Fluorine :

    • Bromine’s larger atomic radius (1.85 Å vs. F: 1.47 Å, Cl: 1.75 Å) increases steric bulk and polarizability, enhancing hydrophobic interactions in biological systems. For example, 8-bromo derivatives may exhibit stronger binding to lipophilic enzyme pockets compared to 6-fluoro analogues .
    • Fluorine’s electronegativity improves metabolic stability and bioavailability, as seen in 6-fluoro-pyridoindole derivatives .
  • Positional Isomerism :

    • The 8-bromo substituent in the target compound vs. 9-bromo (CAS 2056247-22-2) alters electronic distribution. The 8-position may favor interactions with π-stacking regions in proteins, while the 9-position could disrupt planarity .
    • In 5-bromo-pyrido[3,4-b]indole (CAS 657393-52-7), bromine on the indole moiety rather than the pyridine ring may reduce basicity and alter solubility .
Ring System Variations
  • Pyrido[4,3-b]indole vs. The unsaturated 5H-pyrido[3,2-b]indole (CAS 1236349-67-9) lacks full saturation, increasing aromaticity and rigidity, which may limit conformational flexibility in drug design .

Biological Activity

8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is characterized by the following properties:

  • Molecular Formula : C11H11BrN2
  • Molecular Weight : 251 Da
  • CAS Number : 1330568-85-8
  • Purity : 95% .

Structural Characteristics

PropertyValue
LogP2.13
Heavy Atoms Count14
Rotatable Bond Count0
Number of Rings3
Polar Surface Area (Å)28
Hydrogen Bond Acceptors1
Hydrogen Bond Donors2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyridoindole compounds. While specific data on 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is limited, related compounds exhibit notable antibacterial and antifungal activities. For instance:

  • Bacterial Inhibition : Compounds similar to pyridoindoles have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/ml .
  • Fungal Activity : Some derivatives have demonstrated antifungal activity against Candida albicans, with MIC values reported at approximately 250 µg/ml .

The proposed mechanisms for the biological activity of pyridoindoles include:

  • Inhibition of Enzymatic Pathways : The ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Interaction with DNA/RNA : Some studies suggest that these compounds may intercalate into DNA or affect RNA synthesis, leading to cell death.

Case Studies

  • Antiviral Activity : A study identified a series of pyridoindole derivatives that exhibited antiviral properties against Hepatitis C virus (HCV), with some compounds showing EC50 values as low as 0.028 nM .
  • Cancer Research : Research has indicated that certain indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Q & A

Q. What are the key physicochemical properties relevant to handling and storage?

  • Answer : The compound is a hygroscopic solid with a melting point ~288–291°C (similar analogs in evidence). It is freely soluble in water and sparingly in ethanol. Storage requires desiccated conditions at –20°C to prevent decomposition. Stability tests under varying pH and temperature are recommended to define shelf life .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) influence yield in CuAAC-based synthesis?

  • Methodological Answer :
  • Solvent : PEG-400 enhances reaction efficiency due to its microwave-absorbing properties and eco-friendly profile. DMF acts as a co-solvent to dissolve polar intermediates.
  • Catalyst : CuI (10–20 mol%) optimizes cycloaddition kinetics. Excess CuI may lead to side reactions (e.g., Glaser coupling).
  • Yield Optimization : Lower yields (~25–50%) are common due to steric hindrance from bromine; iterative recrystallization or gradient column chromatography improves purity .

Q. What in vitro/in vivo models are suitable for evaluating its mutagenic or carcinogenic potential?

  • Methodological Answer :
  • Ames Test : Use Salmonella typhimurium TA98/TA100 strains to assess frameshift/base-pair mutations.
  • Mammalian Cell Assays : Measure DNA damage via comet assays or γ-H2AX foci in human fibroblasts.
  • Rodent Models : Oral administration (e.g., 100–380 mg/kg in rats/mice) evaluates tumorigenicity endpoints (e.g., hepatic or endocrine tumors) over 18–24 months .

Q. How should researchers address contradictions in pharmacological data (e.g., divergent toxicity reports)?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate studies across multiple doses (e.g., 10–500 mg/kg) to identify thresholds for toxicity.
  • Metabolic Profiling : LC-MS/MS detects metabolites that may explain species-specific differences (e.g., mice vs. rats).
  • Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile variability in tumorigenicity data .

Q. Can computational modeling predict its binding affinity for neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (5-HT3_3) or kinases (e.g., PKCβ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
  • QSAR : Develop regression models correlating substituent effects (e.g., bromine electronegativity) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.